An In-Depth Technical Guide to 3-Thiophenemethanethiol: Structure, Properties, and Synthetic Insights
An In-Depth Technical Guide to 3-Thiophenemethanethiol: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of Thiophene-Based Thiols
The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4] Its unique electronic properties and ability to engage in a variety of chemical transformations make it an attractive building block for novel therapeutic agents. This guide focuses on a specific derivative, 3-Thiophenemethanethiol (1) , a compound with significant potential in synthetic and medicinal chemistry.
It is crucial to distinguish 3-Thiophenemethanethiol (1) from its structural isomer, 3-Thiophenethiol (2) . While both are valuable organosulfur compounds, their distinct structures—a thiol group separated from the ring by a methylene spacer in (1) versus a thiol directly attached to the thiophene ring in (2) —confer different chemical and physical properties. Due to a greater abundance of literature and experimental data for 3-Thiophenethiol (2) , this guide will leverage it as a primary comparative compound to provide a comprehensive understanding of the structure-property relationships within this class of molecules.
| Compound | Structure |
| 3-Thiophenemethanethiol (1) |
|
| 3-Thiophenethiol (2) |
|
Physicochemical Properties: A Comparative Analysis
The introduction of a methylene spacer in 3-Thiophenemethanethiol (1) significantly alters its properties compared to 3-Thiophenethiol (2) . While experimental data for (1) is not widely published, we can infer certain characteristics based on its structure and by comparison with its isomer and related compounds.
| Property | 3-Thiophenemethanethiol (1) | 3-Thiophenethiol (2) |
| CAS Number | 16406-94-3 | 7774-73-4[5] |
| Molecular Formula | C₅H₆S₂ | C₄H₄S₂[5] |
| Molecular Weight | 130.23 g/mol | 116.20 g/mol [5] |
| Boiling Point | Not available | 172.6 °C at 760 mmHg[6][7] |
| Density | Not available | 1.269 g/cm³[6][7] |
| pKa | Expected to be ~10-11 (similar to benzylic thiols) | ~6.5 (predicted for aromatic thiols) |
| Odor | Strong, unpleasant | Strong, unpleasant[7] |
The acidity (pKa) of the thiol proton is a key differentiator. The benzylic-like nature of the thiol in (1) is expected to result in a pKa similar to that of benzyl mercaptan (~9.4), making it less acidic than the aromatic thiol in (2) . This difference in acidity has profound implications for its reactivity, particularly in base-mediated reactions.
Synthesis of 3-Thiophenemethanethiol and its Isomer
Proposed Synthesis of 3-Thiophenemethanethiol (1)
A robust and widely applicable method for the synthesis of thiols involves the reaction of an alkyl halide with a sulfur nucleophile.[8][9] A plausible and efficient route to 3-Thiophenemethanethiol (1) begins with the commercially available 3-bromothiophene.
Caption: Proposed synthetic pathway for 3-Thiophenemethanethiol (1).
Step-by-Step Experimental Protocol (Proposed):
-
Synthesis of 3-Thiophenecarboxaldehyde: To a solution of 3-bromothiophene in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. After stirring for 1 hour, add anhydrous DMF and allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl and extract with diethyl ether. Purify by vacuum distillation to yield 3-thiophenecarboxaldehyde.[10]
-
Synthesis of 3-Thiophenemethanol: Dissolve 3-thiophenecarboxaldehyde in methanol and cool to 0 °C. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C. Stir at room temperature until the reaction is complete (monitored by TLC). Quench with water and remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane and dry the combined organic layers over anhydrous Na₂SO₄. Purify by vacuum distillation.[4]
-
Synthesis of 3-(Chloromethyl)thiophene: To a solution of 3-thiophenemethanol in an anhydrous solvent such as diethyl ether or dichloromethane at 0 °C, add thionyl chloride dropwise in the presence of a base like pyridine. Stir at room temperature until completion. Carefully pour the reaction mixture onto ice and extract with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. The crude 3-(chloromethyl)thiophene can often be used in the next step without further purification.
-
Synthesis of S-(Thiophen-3-ylmethyl)isothiouronium chloride: Dissolve 3-(chloromethyl)thiophene and thiourea in ethanol and reflux the mixture. The isothiouronium salt will precipitate upon cooling. Collect the solid by filtration and wash with cold ethanol.
-
Hydrolysis to 3-Thiophenemethanethiol (1): Suspend the S-(thiophen-3-ylmethyl)isothiouronium chloride in an aqueous solution of sodium hydroxide and reflux the mixture until hydrolysis is complete. Cool the reaction, acidify with a dilute acid (e.g., HCl), and extract with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and purify by vacuum distillation to afford 3-Thiophenemethanethiol (1) .[8]
Established Synthesis of 3-Thiophenethiol (2)
The synthesis of 3-Thiophenethiol (2) is well-documented and typically proceeds via the lithiation of 3-bromothiophene followed by quenching with elemental sulfur.[8][11]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 3-Thiophenethiol | C4H4S2 | CID 82202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Cas 7774-73-4,thiophene-3-thiol | lookchem [lookchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. encyclopedia.pub [encyclopedia.pub]
